3-(6-Methoxynaphthalen-2-yl)hexan-2-one
Description
Properties
CAS No. |
56600-78-3 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)hexan-2-one |
InChI |
InChI=1S/C17H20O2/c1-4-5-17(12(2)18)15-7-6-14-11-16(19-3)9-8-13(14)10-15/h6-11,17H,4-5H2,1-3H3 |
InChI Key |
ZZMYRGFCUOHSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)hexan-2-one typically involves the condensation of 6-methoxy-2-naphthaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of 4-methylpentane-2-one (methyl isobutyl ketone) in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)hexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)hexan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(6-Methoxynaphthalen-2-yl)hexan-2-one with structurally related compounds from the evidence:
Physicochemical Properties
- This compound : The linear aliphatic chain and methoxynaphthalene group likely confer moderate polarity, with solubility in organic solvents like ethyl acetate or dichloromethane.
- 6-Methoxy-3,4-dihydro-2-(1H)-naphthalenone: A cyclic ketone with a lower molecular weight (176.22 g/mol) and melting point of 35°C, making it a liquid at room temperature .
- (2E)-3-(6-Methoxynaphthalen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : The α,β-unsaturated ketone enables conjugate addition reactions, while the methylsulfanyl group enhances lipophilicity .
Research Findings and Gaps
- Biological Activity : Compounds with methoxynaphthalene groups (e.g., ) show promise in antimicrobial and pharmaceutical research, but the target compound’s bioactivity remains unexplored .
Q & A
Q. What are common synthetic routes for 3-(6-Methoxynaphthalen-2-yl)hexan-2-one?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde or ketone derivative under basic or acidic conditions. For example, coupling 6-methoxy-2-naphthaldehyde with a hexan-2-one precursor using catalysts like NaOH or KOH in ethanol. Reaction optimization may involve varying temperature (60–80°C), solvent polarity, or catalytic systems (e.g., protic vs. aprotic solvents). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) protons (~δ 3.9 ppm) and naphthalene/hexanone backbone signals. DEPT-135 helps distinguish CH₂/CH₃ groups in the hexanone chain .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.2) and fragmentation patterns .
Q. How is X-ray crystallography applied to determine its molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystal growth : Use solvent vapor diffusion (e.g., chloroform/methanol) to obtain suitable crystals.
Data collection : Employ a Bruker D8 QUEST diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
Structure refinement : Use SHELXL for least-squares refinement, applying restraints for disordered methoxy or hexanone groups. OLEX2 provides graphical visualization of hydrogen bonding and π-π stacking interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement?
Methodological Answer: Discrepancies often arise from:
- Disordered substituents : Apply SHELXL restraints (e.g., SIMU, DELU) to model overlapping electron densities for methoxy or alkyl chains .
- Twinning : Use TWIN/BASF commands in SHELXL to refine twin fractions. For pseudo-merohedral twinning, HKLF 5 format data is recommended .
- Hydrogen bonding ambiguity : Perform Hirshfeld surface analysis (CrystalExplorer) to validate interactions not resolved by XRD .
Q. What strategies optimize synthesis yield and purity for this compound?
Methodological Answer:
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. organocatalysts (e.g., L-proline) to enhance condensation efficiency .
- In-situ monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to track reaction progress and identify byproducts .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield (≥85%) by enhancing thermal activation .
Q. How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrophilic/nucleophilic sites .
- Molecular docking : Dock the compound into protein targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Validate binding poses with MD simulations (NAMD, 100 ns) .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
Q. How do substituent variations (e.g., methoxy position) affect its chemical reactivity?
Methodological Answer:
- Electronic effects : Replace the 6-methoxy group with electron-withdrawing groups (e.g., -NO₂) to study Hammett substituent constants (σ⁺). UV-Vis spectroscopy tracks λₘₐₓ shifts due to conjugation changes .
- Steric effects : Compare reaction rates of 6-methoxy vs. 7-methoxy derivatives in nucleophilic additions. Use kinetic studies (GC-MS) to quantify steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
